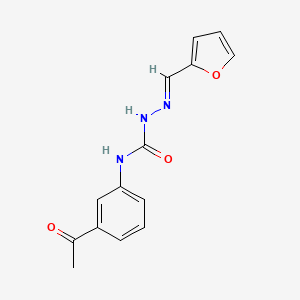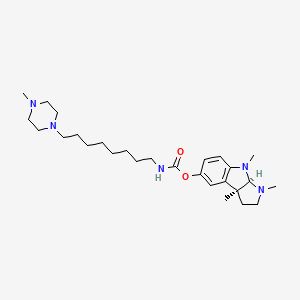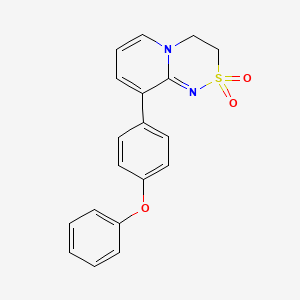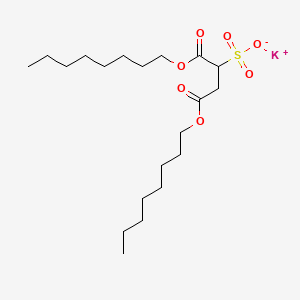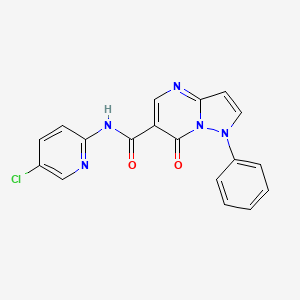
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyrimidines typically involves the condensation of pyrazole derivatives with pyrimidine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, a common synthetic route might involve the reaction of a pyrazole derivative with a chloropyrimidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolopyrimidines can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, pyrazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
In biology, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
Medicinally, pyrazolopyrimidines are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.
Industry
In the industrial sector, these compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of pyrazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)pyrimidine
- Pyrazolo(1,5-c)pyrimidine
Uniqueness
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is unique due to its specific substituents and structural configuration. These unique features may confer distinct biological activities and chemical reactivity compared to other pyrazolopyrimidines.
Propriétés
Numéro CAS |
87948-61-6 |
|---|---|
Formule moléculaire |
C18H12ClN5O2 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-12-6-7-15(20-10-12)22-17(25)14-11-21-16-8-9-23(24(16)18(14)26)13-4-2-1-3-5-13/h1-11H,(H,20,22,25) |
Clé InChI |
QEBWDCWLZBMDQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=NC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
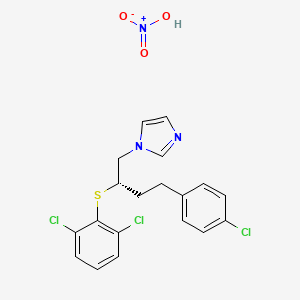
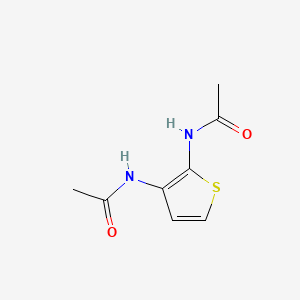
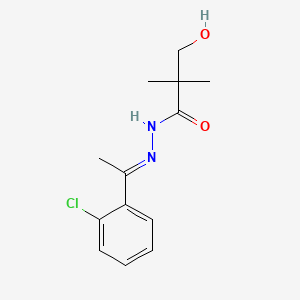

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)

